(2-bromoprop-2-en-1-yl)benzene
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Overview
Description
(2-bromoprop-2-en-1-yl)benzene is an organic compound with the molecular formula C9H9Br It consists of a benzene ring attached to a 2-bromoprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoprop-2-en-1-yl)benzene can be achieved through several methods. One common approach involves the bromination of allylbenzene. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-bromoprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, using reagents like bromine (Br2) or hydrogen chloride (HCl).
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of dibromo or bromoalkane derivatives.
Oxidation Reactions: Formation of alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
(2-bromoprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-bromoprop-2-en-1-yl)benzene involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- (3-bromoprop-1-en-2-yl)benzene
- (1-bromoprop-2-en-1-yl)benzene
- (2-chloroprop-2-en-1-yl)benzene
Uniqueness
(2-bromoprop-2-en-1-yl)benzene is unique due to the position of the bromine atom and the double bond, which confer specific reactivity patterns. Compared to its analogs, it may exhibit different reactivity in substitution and addition reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
60468-22-6 |
---|---|
Molecular Formula |
C9H9Br |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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